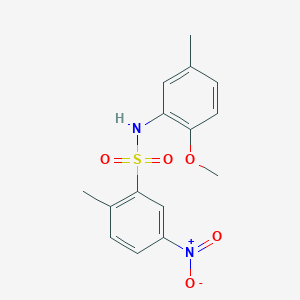
N-(2-methoxy-5-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its unique combination of functional groups, including methoxy, methyl, nitro, and sulfonamide, contributes to its diverse chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide typically involves multiple steps:
Sulfonation: The sulfonamide group is introduced by reacting the nitroaromatic compound with chlorosulfonic acid, followed by treatment with ammonia or an amine.
Methoxylation and Methylation: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions using methanol and methyl iodide, respectively, in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Catalysts and automated systems might be employed to enhance reaction efficiency and control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound’s functional groups make it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Industrial Chemistry: It can serve as a building block for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-methoxy-5-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-methylphenyl)acetamide
- N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide
- N-(2-methoxy-5-methylphenyl)cyanothioformamide
Uniqueness
N-(2-methoxy-5-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide is unique due to its combination of methoxy, methyl, nitro, and sulfonamide groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications. Its structural complexity allows for diverse interactions with biological targets, which can be leveraged in drug design and other scientific research.
Properties
Molecular Formula |
C15H16N2O5S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C15H16N2O5S/c1-10-4-7-14(22-3)13(8-10)16-23(20,21)15-9-12(17(18)19)6-5-11(15)2/h4-9,16H,1-3H3 |
InChI Key |
ZDYHZGPDKUYBBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(2-chloro-6-fluorophenyl)methyl]-4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one](/img/structure/B11502061.png)
![N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide](/img/structure/B11502066.png)
![N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B11502069.png)
![7-(3,4-dimethoxyphenyl)-8-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11502074.png)
![8H-6a,8,10-Triazabenzo[c]fluorene-9,11-dione, 8,10-dimethyl-](/img/structure/B11502080.png)
![N-[2-(2-methylphenoxy)ethyl]-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B11502093.png)
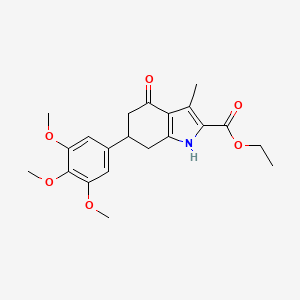
![Ethyl [2-({[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate](/img/structure/B11502113.png)
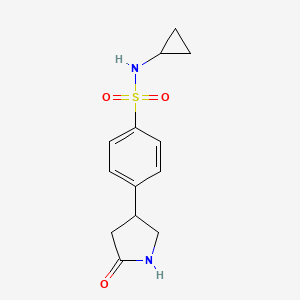

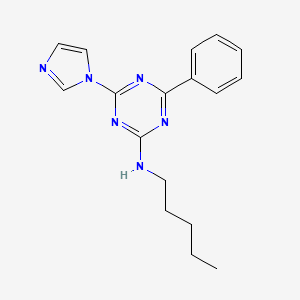
![Ethyl 4-(1,3-benzodioxol-5-yl)-6-({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11502138.png)
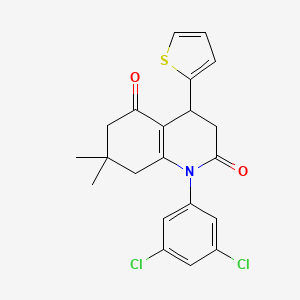
![2-[2-Ethoxy-4-(methoxymethyl)-6-methylpyridin-3-yl]-4,4-diphenyl-3,4-dihydroquinazoline](/img/structure/B11502143.png)
